Mcl-1 inhibitor 3

Vue d'ensemble

Description

Mcl-1 inhibitor 3 is a small molecule inhibitor targeting the myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the B-cell lymphoma-2 (Bcl-2) family of proteins. Mcl-1 plays a crucial role in regulating apoptosis, the process of programmed cell death, by binding to and inhibiting pro-apoptotic proteins. Overexpression of Mcl-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1 inhibitor 3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

- Formation of the core scaffold through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Final coupling with specific side chains to enhance binding affinity and selectivity.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Mcl-1 inhibitor 3 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen-containing functional groups.

Reduction: Removal of oxygen or addition of hydrogen to specific sites.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of catalysts like palladium or copper.

Major Products: The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .

Applications De Recherche Scientifique

Mcl-1 inhibitor 3 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein-protein interactions and the role of Mcl-1 in apoptosis.

Biology: Investigates the cellular pathways involving Mcl-1 and its impact on cell survival and death.

Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with high Mcl-1 expression.

Industry: Utilized in drug discovery and development processes to identify new therapeutic targets and optimize drug candidates

Mécanisme D'action

Mcl-1 inhibitor 3 exerts its effects by binding to the Bcl-2 homology 3 (BH3) domain of the Mcl-1 protein. This binding prevents Mcl-1 from interacting with pro-apoptotic proteins such as BAX and BAK, thereby promoting apoptosis in cancer cells. The inhibition of Mcl-1 disrupts the balance between pro-survival and pro-apoptotic signals, leading to cell death in Mcl-1-dependent cancer cells .

Comparaison Avec Des Composés Similaires

Bcl-2 Inhibitors: Target other members of the Bcl-2 family, such as Bcl-2 and Bcl-xL.

BH3 Mimetics: Compounds that mimic the BH3 domain and inhibit multiple Bcl-2 family proteins.

Uniqueness of Mcl-1 Inhibitor 3: this compound is unique in its high selectivity for the Mcl-1 protein, making it a valuable tool for studying Mcl-1-specific pathways and developing targeted cancer therapies. Unlike other Bcl-2 family inhibitors, this compound specifically disrupts Mcl-1 interactions, providing a more targeted approach to inducing apoptosis in cancer cells .

Activité Biologique

Mcl-1 (myeloid cell leukemia 1) is a member of the Bcl-2 family of proteins, primarily known for its role in inhibiting apoptosis. The development of small-molecule inhibitors targeting Mcl-1 has garnered significant attention in cancer therapy due to the protein's overexpression in various malignancies, which contributes to tumor survival and resistance to chemotherapy. Mcl-1 inhibitor 3 is one such compound that has shown promise in preclinical studies.

This compound functions by disrupting the interaction between Mcl-1 and pro-apoptotic proteins such as Bak and Bax. This disruption leads to the activation of apoptosis through the mitochondrial pathway. The binding affinity and specificity of this compound are critical for its effectiveness in promoting cell death in cancer cells.

Efficacy in Cancer Models

Research has demonstrated that this compound exhibits potent anti-cancer activity across various tumor types, including hematological malignancies and solid tumors. For instance, studies have shown that this compound can induce apoptosis in multiple myeloma and acute myeloid leukemia (AML) cell lines, with a concentration-dependent increase in cell death observed at low nanomolar concentrations.

Table 1: Efficacy of this compound in Different Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Multiple Myeloma | MOLP-8 | 10 | Disruption of Mcl-1-Bak complex |

| Acute Myeloid Leukemia | HL-60 | 15 | Induction of caspase activation |

| Non-Small Cell Lung Cancer | A549 | 20 | Activation of mitochondrial apoptosis |

Synergistic Effects with Other Therapies

This compound has been studied in combination with other anti-cancer agents. For example, when used alongside BCL-XL inhibitors, it has demonstrated synergistic effects, leading to enhanced depletion of hematopoietic stem and progenitor cells. This combination therapy approach highlights the potential for Mcl-1 inhibitors to overcome resistance mechanisms commonly encountered in cancer treatment.

Case Study: Triple-Negative Breast Cancer (TNBC)

Recent studies have explored the application of this compound in treating triple-negative breast cancer (TNBC), a subtype characterized by aggressive behavior and poor prognosis. In vitro experiments revealed that treatment with this compound led to significant apoptosis in TNBC cell lines, correlating with reduced tumor growth in xenograft models.

Clinical Trials

While preclinical data support the efficacy of this compound, clinical trials are necessary to evaluate its safety and effectiveness in humans. Ongoing studies are assessing its use as monotherapy and in combination with standard chemotherapy regimens, particularly focusing on patient populations with high Mcl-1 expression.

Propriétés

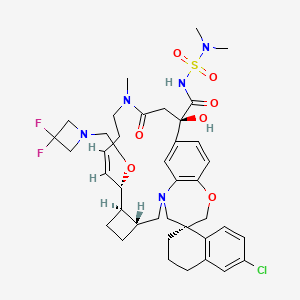

IUPAC Name |

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZBGAPIVMKKDK-HBUYLHAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52ClF2N5O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.